Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200474
InChI: InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC20200474

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name ethyl 5-(bromomethyl)-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C8H11BrN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3
Standard InChI Key BWRLHBUPDPHAQT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C)CBr

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Ethyl 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carboxylate (C8_8H11_{11}BrN2_2O2_2) features a pyrazole ring substituted at the 1-position with a methyl group, a bromomethyl group at the 5-position, and an ethyl carboxylate at the 4-position. The bromomethyl (-CH2_2Br) moiety introduces reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions .

Comparative Physicochemical Data

While direct data for this compound is scarce, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (C7_7H9_9BrN2_2O2_2) provides a relevant analog:

PropertyValue (Analog)Method/Source
Molecular Weight233.06 g/molComputed via PubChem
Boiling PointNot reportedExperimental data
LogP (Octanol-Water Partition)1.45 (Consensus)XLOGP3/SILICOS-IT
Solubility in Water1.1 mg/mLESOL model
Synthetic Accessibility2.02 (Scale: 1–10)SILICOS-IT

The bromomethyl variant likely exhibits higher molecular weight (248.08 g/mol) and altered lipophilicity due to the -CH2_2Br group.

Synthetic Methodologies

Bromination Strategies

The synthesis of brominated pyrazoles often involves electrophilic aromatic substitution or side-chain bromination. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is synthesized via tribromophosphine (PBr3_3)-mediated bromination of a hydroxy precursor . Adapting this method, bromomethylation could involve radical bromination of a methyl group using N-bromosuccinimide (NBS) under UV light .

Key Reaction Steps (Hypothetical Pathway)

  • Precursor Synthesis: Ethyl 1-methyl-1H-pyrazole-4-carboxylate is methylated at the 5-position.

  • Bromomethylation: NBS and a radical initiator (e.g., AIBN) in CCl4_4 introduce the bromomethyl group.

  • Purification: Column chromatography isolates the product, with yields estimated at 70–85% based on analogous reactions .

Hydrolysis and Functionalization

The ethyl ester group can be hydrolyzed to a carboxylic acid using NaOH in methanol/water (91% yield) , enabling further derivatization:

R-COOEtNaOHR-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{NaOH}} \text{R-COOH} + \text{EtOH}

Applications in Drug Discovery

Role as a Building Block

Brominated pyrazoles serve as precursors for Suzuki-Miyaura cross-couplings. For instance, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate—a related compound—undergoes palladium-catalyzed coupling to introduce aryl groups . The bromomethyl variant offers additional versatility for nucleophilic substitutions (e.g., with amines or thiols).

Biological Activity

While specific data for this compound is unavailable, pyrazole derivatives exhibit:

  • Antimicrobial Properties: Analogs show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

  • Enzyme Inhibition: CYP1A2 inhibition is noted in similar bromopyrazoles .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Evaluate anticancer and antiviral activity.

  • Green Chemistry: Explore solvent-free bromination using mechanochemistry.

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